molecular formula C18H18N2O3S2 B2968514 N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide CAS No. 896364-79-7

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide

Cat. No.: B2968514
CAS No.: 896364-79-7
M. Wt: 374.47
InChI Key: HZDNOFXWLIJFRU-UHFFFAOYSA-N
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Description

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide is a complex organic compound featuring a unique structure that includes a cyano group, a cyclohepta[b]thiophene ring, and a methanesulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclohepta[b]thiophene core, followed by the introduction of the cyano group and the methanesulfonylbenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and methanesulfonylbenzamide moiety may play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-25(22,23)16-10-6-5-8-13(16)17(21)20-18-14(11-19)12-7-3-2-4-9-15(12)24-18/h5-6,8,10H,2-4,7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDNOFXWLIJFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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